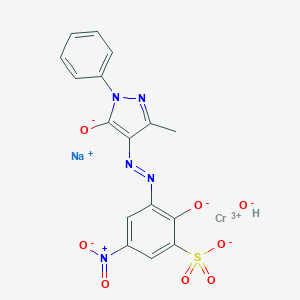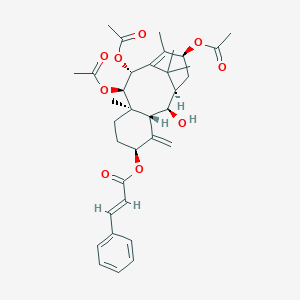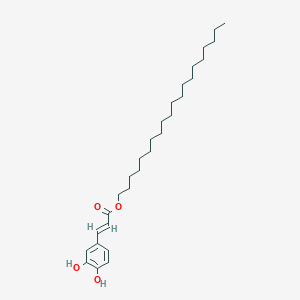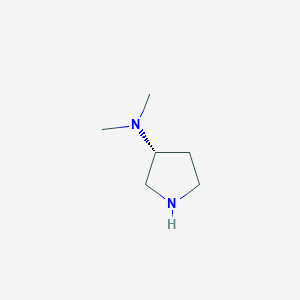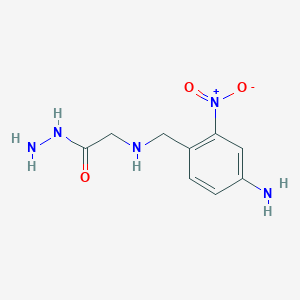
N-(4-Amino-2-nitrotoluinyl)glycylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-2-nitrotoluinyl)glycylhydrazide, commonly known as ANG, is a chemical compound that has been widely used in scientific research for its unique properties. ANG is a synthetic derivative of glycylhydrazide, a small molecule that has been shown to have anticonvulsant and neuroprotective effects. ANG, on the other hand, has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of ANG as a proteasome inhibitor is not fully understood. However, it is thought to bind to the active site of the proteasome, preventing the degradation of target proteins. This leads to an accumulation of proteins in cells, which can have both beneficial and detrimental effects depending on the context.
Biochemische Und Physiologische Effekte
In addition to its proteasome inhibitory effects, ANG has been found to have a wide range of other biochemical and physiological effects. These include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels), and modulation of the immune system. These effects make ANG a valuable tool for researchers in various fields, including cancer biology, immunology, and neuroscience.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ANG is its specificity as a proteasome inhibitor. Unlike other compounds that inhibit the proteasome, ANG has been shown to have minimal effects on other cellular processes. This specificity allows researchers to study the effects of proteasome inhibition without confounding factors. However, ANG also has some limitations. For example, it is relatively unstable and can degrade over time, leading to inconsistent results in experiments. Additionally, ANG has poor solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
Despite its widespread use in scientific research, there is still much to learn about ANG's properties and potential applications. Some future directions for research include:
- Further elucidation of ANG's mechanism of action as a proteasome inhibitor
- Investigation of ANG's effects on other cellular processes, such as autophagy and DNA repair
- Development of more stable and soluble derivatives of ANG for use in experiments
- Exploration of ANG's potential therapeutic applications in diseases such as cancer and neurodegenerative disorders
In conclusion, N-(4-Amino-2-nitrotoluinyl)glycylhydrazide is a valuable tool for researchers in various fields due to its unique properties. Its specificity as a proteasome inhibitor and wide range of biochemical and physiological effects make it a valuable tool for studying cellular processes and potential therapeutic applications. However, further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of ANG involves the reaction of 4-nitro-o-toluidine with glycylhydrazide. The resulting compound is then purified using various techniques, including recrystallization and column chromatography. The purity of the final product is critical, as impurities can affect the compound's properties and lead to inconsistent results in experiments.
Wissenschaftliche Forschungsanwendungen
ANG has been widely used in scientific research due to its unique properties. One of the most significant applications of ANG is as a proteasome inhibitor. The proteasome is a large protein complex that plays a critical role in the degradation of damaged or unwanted proteins in cells. Inhibition of the proteasome has been shown to have therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
129462-42-6 |
|---|---|
Produktname |
N-(4-Amino-2-nitrotoluinyl)glycylhydrazide |
Molekularformel |
C9H13N5O3 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
2-[(4-amino-2-nitrophenyl)methylamino]acetohydrazide |
InChI |
InChI=1S/C9H13N5O3/c10-7-2-1-6(8(3-7)14(16)17)4-12-5-9(15)13-11/h1-3,12H,4-5,10-11H2,(H,13,15) |
InChI-Schlüssel |
MAPGYXGKILYNNC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CNCC(=O)NN |
Kanonische SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CNCC(=O)NN |
Andere CAS-Nummern |
129462-42-6 |
Synonyme |
N-(4-amino-2-nitrotoluinyl)glycylhydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



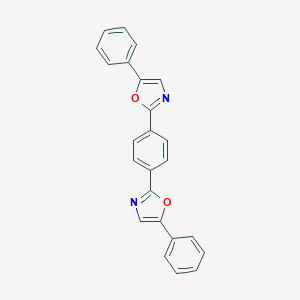
![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)
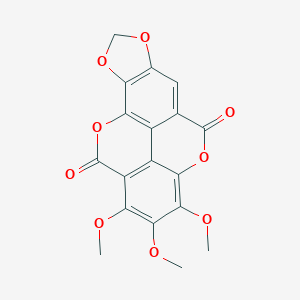
![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)
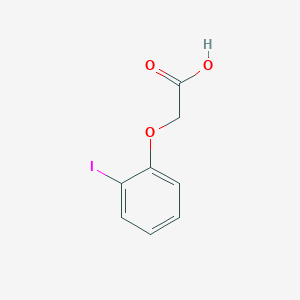
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)
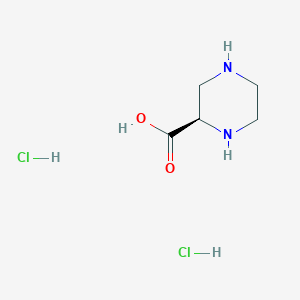
![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)
